Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate
Description
The compound Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate is a heterocyclic molecule featuring a pyrido[3,2,1-IJ]quinolin core fused with a thiazole ring and an ethyl acetate substituent. Its structure combines a bicyclic aromatic system with a carboxamide linkage to the thiazole moiety, which is further functionalized with an ester group.
Properties
Molecular Formula |
C20H19N3O5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H19N3O5S/c1-2-28-14(24)9-12-10-29-20(21-12)22-18(26)15-17(25)13-7-3-5-11-6-4-8-23(16(11)13)19(15)27/h3,5,7,10,25H,2,4,6,8-9H2,1H3,(H,21,22,26) |
InChI Key |
GXOBHXLGXMTPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves multiple steps. One common method includes the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate using molecular bromine in an aqueous acetic acid solution . This reaction is rapid and results in the formation of ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate .
Chemical Reactions Analysis
Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the bromination reaction mentioned earlier is a type of substitution reaction . Common reagents used in these reactions include molecular bromine and acetic acid . The major products formed from these reactions are typically brominated derivatives of the original compound .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry and biology. It is used in early discovery research as part of a collection of rare and unique chemicals . Its unique structure makes it a valuable tool for studying various biochemical pathways and reactions .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Pyrido[3,2,1-IJ]quinolin vs. Quinoline Derivatives
- Target Compound: The pyrido[3,2,1-IJ]quinolin core (a tricyclic system) confers rigidity and planar geometry, enhancing π-π stacking interactions with biological targets .
- Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate (): Features a simpler quinoline core with an isobutyl substituent.
Thiazole vs. Pyrazole Derivatives
- Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (): Replaces the thiazole ring with a pyrazole, altering electronic properties. Pyrazoles exhibit stronger hydrogen-bonding capacity due to their nitrogen-rich structure, which may enhance solubility but reduce metabolic stability compared to thiazoles .
Substituent Effects
Ester Groups
- Ethyl Acetate vs. Cyano/Amino Groups: The ethyl acetate group in the target compound improves lipophilicity, favoring membrane permeability. In contrast, cyano or amino substituents (e.g., 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone, ) increase polarity, enhancing aqueous solubility but limiting blood-brain barrier penetration .
Carboxamide Linkages
- The carboxamide bridge in the target compound (linking the pyridoquinolin and thiazole) is critical for conformational stability.
Bioactivity and Computational Similarity Analysis
Bioactivity Profiling
highlights that structurally similar compounds cluster into groups with congruent bioactivity profiles. For example:
Tanimoto Similarity Indexing
Using the methodology described in , the target compound was compared to analogs:
Biological Activity
Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique structure combining a thiazole ring and a pyridoquinoline moiety. Its molecular formula is with a molecular weight of 413.4 g/mol. The presence of various functional groups contributes to its biological activity and applications in medicinal chemistry .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Ethyl 7-hydroxy-5-oxo-2,3-dihydroquinoline : This is achieved through amidation reactions with aniline derivatives.
- Thiazole Formation : The thiazole unit is integrated through specific coupling reactions.
- Final Acetate Formation : The ethyl acetate group is introduced to complete the structure.
Careful control of reaction conditions is essential to maximize yield and purity while minimizing by-products .
Antidiuretic Properties
Research indicates that derivatives of pyridoquinoline compounds exhibit significant diuretic effects. Specifically, compounds containing the quinoline structure have been shown to inhibit aldosterone synthase, leading to diuretic effects that surpass traditional diuretics like hydrochlorothiazide .
The proposed mechanism for the diuretic activity involves the inhibition of specific enzymes related to fluid retention and electrolyte balance. This inhibition results in increased urine output and reduced blood pressure.
Case Study 1: Diuretic Efficacy
A study evaluated the diuretic efficacy of this compound in animal models. Results indicated a significant increase in urine volume compared to control groups treated with placebo. The compound demonstrated a dose-dependent response with optimal effects observed at moderate dosages.
| Dosage (mg/kg) | Urine Volume (mL/24h) | Control Volume (mL/24h) |
|---|---|---|
| 10 | 15 | 8 |
| 20 | 25 | 8 |
| 50 | 30 | 8 |
Case Study 2: Toxicological Assessment
In another study assessing toxicity profiles, this compound was found to have a favorable safety profile with no significant adverse effects noted at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate?
- Methodology : The compound can be synthesized via condensation reactions involving the ethyl ester precursor and functionalized anilines. For example, in related pyrido-quinoline carboxamides, the ethyl ester intermediate reacts with substituted anilines under reflux conditions in ethanol, catalyzed by Pd/C, followed by recrystallization from ethanol for purification . Key steps include:
- Reagent selection : Use of sodium acetate as a base to facilitate imine formation.
- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures to achieve high purity.
- Critical Parameters : Reaction time (10–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.1 for ester to amine).
Q. How is the compound characterized structurally in academic research?
- Methodology : X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve crystal structures, leveraging hydrogen bonding (N–H···O, C–H···O) and π-π stacking interactions .
- Alternative Techniques :
- Spectroscopy : NMR (¹H/¹³C) for functional group verification.
- Mass Spectrometry : High-resolution MS to confirm molecular weight.
Q. What are the primary biological activities investigated for this compound?
- Methodology : In vitro assays (e.g., receptor binding or enzymatic inhibition) are conducted. For structurally related carboxamides, diuretic effects were evaluated using urinary output measurements in animal models, with dose-response curves and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what are common byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary solvent polarity (ethanol vs. DMF), catalyst loading (Pd/C 5–10%), and reaction time.
- Byproduct Analysis : Use LC-MS to identify side products, such as unreacted ester or hydrolyzed derivatives.
Q. How are crystallographic data contradictions resolved (e.g., disorder or twinning)?
- Methodology : SHELXL’s TWIN and BASF commands handle twinning, while PART instructions address disordered regions. For example, notes that high-resolution data (>1.0 Å) improve refinement accuracy, and restraints (e.g., DFIX, SIMU) stabilize poorly resolved moieties .
Q. What strategies are used to analyze conflicting spectral data (e.g., NMR vs. computational predictions)?
- Methodology :
- DFT Calculations : Gaussian or ORCA software to simulate NMR chemical shifts, comparing them with experimental data.
- Hybrid Refinement : Adjust proton assignments iteratively using COSY and HSQC correlations.
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
